molecular formula C10H9NO2 B8652243 5-hydroxy-6-methylisoquinolin-1(2H)-one

5-hydroxy-6-methylisoquinolin-1(2H)-one

Cat. No.: B8652243
M. Wt: 175.18 g/mol
InChI Key: BNHHFOKILAPBHT-UHFFFAOYSA-N
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Description

5-hydroxy-6-methylisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-hydroxy-6-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(9(6)12)4-5-11-10(8)13/h2-5,12H,1H3,(H,11,13)

InChI Key

BNHHFOKILAPBHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Amino-6-methylisoquinolin-1(2H)-one (2.00 g, 11.48 mmol) was dissolved in sulfuric acid (24.3 mL, 287 mmol) (75%, 35 mL). The solution was cooled to 0° C. then a solution of sodium nitrite (12.1 mmol) in sulfuric acid (5 mL) was added dropwise over 15 min. The resulting solution was stirred at 0° C. for 45 min and then the reaction mixture was heated to 70° C. and stirred for 16 h. The reaction mixture was cooled in an ice bath for 15 min, then 100 g of ice was added. The mixture was filtered. The filter cake was washed with water for 4 times until the filtrate became neutral by pH paper. The filter cake was air dried to give 5-hydroxy-6-methylisoquinolin-1(2H)-one as a dark gray solid (1.39 g, 69% yield). MS (ESI, pos. ion) m/z: 176 [M+H]+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
solvent
Reaction Step One
Quantity
12.1 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Amino-6-methylisoquinolin-1(2H)-one (1.00 g, 5.74 mmol) was dissolved in 75% sulfuric acid (18.2 ml). Mixture cooled to 0° C. and treated with a solution of sodium nitrite (0.416 g, 6.03 mmol) in concentrated sulfuric acid (2.28 ml). After the mixture had been stirred for 1 hour at this temperature, water (36.0 ml) was added and the mixture warmed to 65° C. overnight. The mixture was then diluted with 150 mL water. The resulting precipitate was filtered and washed with an additional portion of water and Et2O. A brown solid was collected: 5-hydroxy-6-methylisoquinolin-1(2H)-one (0.860 g, 85.5% yield). MS (M+H)+ 176.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One
Quantity
0.416 g
Type
reactant
Reaction Step Two
Quantity
2.28 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
36 mL
Type
solvent
Reaction Step Four

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